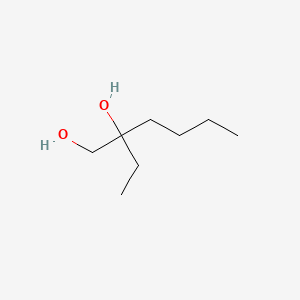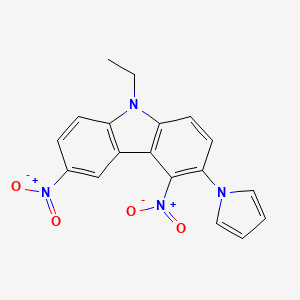![molecular formula C17H17Cl2N5O B14007786 N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine CAS No. 6276-73-9](/img/structure/B14007786.png)
N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a purine ring, which is further substituted with an oxan-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the dichlorophenylmethyl group and the purine ring.
Formation of the Dichlorophenylmethyl Group: This step involves the chlorination of a phenylmethyl compound to introduce the dichloro substituents.
Coupling with Purine Ring: The dichlorophenylmethyl group is then coupled with a purine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Introduction of the Oxan-2-yl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as crystallization and chromatography are employed to purify the compound.
化学反应分析
Types of Reactions
N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove specific functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the compound.
科学研究应用
N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
- N-[(3,4-dichlorophenyl)methyl]prop-2-en-1-amine
- N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
Uniqueness
N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
属性
CAS 编号 |
6276-73-9 |
|---|---|
分子式 |
C17H17Cl2N5O |
分子量 |
378.3 g/mol |
IUPAC 名称 |
N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine |
InChI |
InChI=1S/C17H17Cl2N5O/c18-12-5-4-11(7-13(12)19)8-20-16-15-17(22-9-21-16)24(10-23-15)14-3-1-2-6-25-14/h4-5,7,9-10,14H,1-3,6,8H2,(H,20,21,22) |
InChI 键 |
HDAJSKIAZVRSAM-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


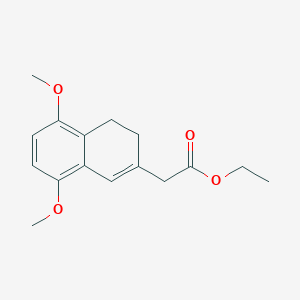
![6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate](/img/structure/B14007717.png)
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide](/img/structure/B14007719.png)
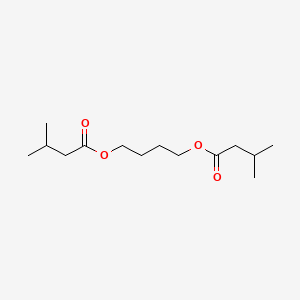
![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)
![Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)
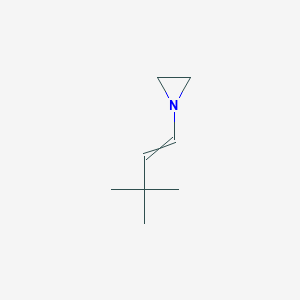
![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)
![Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14007761.png)
![2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14007764.png)
![2,3,6-Trimethoxy-5-methyl-5,6-dihydro-9H-benzo[c][1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B14007771.png)
